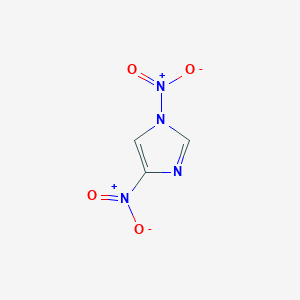
1,4-Dinitro-1H-imidazole
Übersicht
Beschreibung
1,4-Dinitro-1H-imidazole is a compound that has been synthesized through various methods and has been the subject of structural and thermal analysis. The compound is known for its nitro groups positioned at the 1 and 4 positions on the imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions .
Synthesis Analysis
The synthesis of 1,4-dinitro-1H-imidazole has been achieved by nitrating 4-nitroimidazole in acetic anhydride and glacial acetic acid. This method has been shown to produce the dinitro compound effectively. Additionally, the synthesis of related compounds, such as 4(5)-nitro-1H-imidazole-5(4)-carbonitrile, has been described, where 1,4-dinitroimidazoles were treated with potassium cyanide in aqueous methanol solution to obtain the carbonitriles .
Molecular Structure Analysis
The molecular structure of 1,4-dinitro-1H-imidazole has been determined through crystallographic methods. The crystals are orthorhombic with specific lattice parameters and a space group of P212121. The crystal structure has been refined to a high degree of accuracy, indicating the precise arrangement of atoms within the compound .
Chemical Reactions Analysis
1,4-Dinitro-1H-imidazole undergoes thermal rearrangement when heated in solution, leading to the formation of C-nitro isomers and some denitration products. This behavior suggests that the compound has interesting reactivity under elevated temperatures, which could be relevant for various applications .
Physical and Chemical Properties Analysis
The physical properties of 1,4-dinitro-1H-imidazole and its derivatives have been characterized, with particular attention to their thermal stability. Differential scanning calorimetry (DSC) has been used to analyze the melting and decomposition temperatures of these compounds. For instance, 1-methyl-4,5-dinitro-1H-imidazole shows good thermal stability with a clear endothermic peak at 75°C and decomposition starting at about 250°C . The nitration mechanism and optimal synthesis conditions for related compounds have also been studied to improve yields and understand the chemical behavior of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : 1,4-Dinitro-1H-imidazole and its derivatives have been synthesized and characterized, indicating their potential as intermediates in chemical syntheses (Luo et al., 2017).
Mechanism of Ring Transformation : The ANRORC-like ring transformation mechanism of nitroimidazole derivatives, including 1,4-dinitro-1H-imidazole, has been studied, revealing insights into nucleophilic attack and reaction regioselectivity (Gallardo-Fuentes et al., 2016).
Polyimides Synthesis : Novel polyimides with aromatic heterocyclic structures have been synthesized using 1,4-Dinitro-1H-imidazole derivatives, exhibiting good thermal stability and solubility in polar organic solvents (Rafiee & Mohagheghnezhad, 2018).
Thermal Rearrangement Studies : Studies on the thermal rearrangement of 1,4-Dinitroimidazole and its derivatives have been conducted, providing insights into their stability and decomposition behavior (Grimmett et al., 1989).
Energetic Material Research : Energetic salts comprising imidazolium cations and 4,5-dinitro-imidazolate anions have been synthesized, indicating the potential of 1,4-Dinitro-1H-imidazole derivatives in energetic materials (Xue et al., 2005).
Pyrotechnic Applications : Alkaline and alkaline earth metal salts of 4,5-dinitro-1,3-imidazole have been synthesized for use as flame colorants in pyrotechnical compositions (Klapötke et al., 2014).
Corrosion Inhibition : Imidazole derivatives, including 1,4-Dinitro-1H-imidazole, have been explored for their corrosion inhibition efficacy on mild steel in acidic solutions (Prashanth et al., 2021).
Energetic Material Design : N-trinitromethyl and N-nitromethyl functionalization of nitroimidazoles, including 1,4-Dinitro-1H-imidazole, has been studied for versatile applications in energetic materials (Yin et al., 2018).
Zukünftige Richtungen
The future of 1,4-Dinitro-1H-imidazole and similar compounds lies in their potential applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications . These include traditional applications in pharmaceuticals and agrochemicals, as well as emerging research into dyes for solar cells, functional materials, and catalysis .
Eigenschaften
IUPAC Name |
1,4-dinitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O4/c8-6(9)3-1-5(2-4-3)7(10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSREFSUPXCMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409109 | |
| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dinitro-1H-imidazole | |
CAS RN |
19182-81-1 | |
| Record name | 1,4-DINITRO-1H-IMIDAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


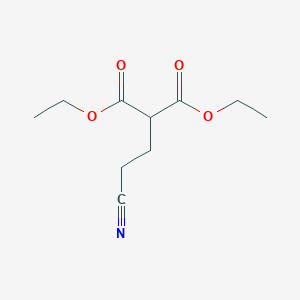





![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
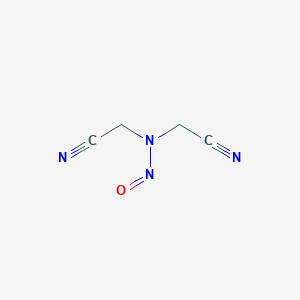



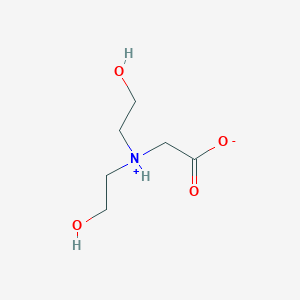
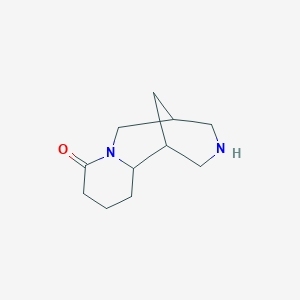
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)